5'-Bromospiro[cyclohexane-1,3'-indole]
Description
Significance of Spirocyclic Scaffolds in Chemical Research
Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are gaining increasing attention in drug discovery and chemical biology. Their inherent three-dimensional nature offers a distinct advantage over more traditional flat, aromatic systems. This unique topology allows for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The rigid framework of spirocycles also reduces the conformational flexibility of a molecule, which can be advantageous in locking the molecule into its bioactive conformation, thus improving potency and metabolic stability.
Structural Characteristics of Spiro[cyclohexane-1,3'-indole] Frameworks
The spiro[cyclohexane-1,3'-indole] framework is a specific type of spirocyclic system that fuses a cyclohexane (B81311) ring with an indole (B1671886) ring at the 3-position of the indole nucleus. This creates a rigid and sterically demanding structure. The indole moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The cyclohexane ring adds a non-aromatic, lipophilic component to the molecule.
The core structure of spiro[cyclohexane-1,3'-indole] can exist in different oxidation states, most notably as the indole, indoline (B122111), or oxindole (B195798). The specific compound of focus here is 5'-Bromospiro[cyclohexane-1,3'-indole] . Due to limited publicly available research on this exact structure, we will also consider its close and more extensively documented analogs: 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one and 5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole] . The indolin-2-one analog features a carbonyl group at the 2'-position of the indoline ring, which can act as a hydrogen bond acceptor. The dihydroindole (indoline) analog has a saturated five-membered ring fused to the benzene (B151609) ring.
Rationale for Research on Brominated Spiroindoles
The introduction of a bromine atom onto a molecular scaffold, a process known as bromination, is a common strategy in medicinal chemistry to modulate a compound's properties. The presence of a bromine atom at the 5'-position of the indole ring in 5'-Bromospiro[cyclohexane-1,3'-indole] is expected to have several effects. Bromine is an electron-withdrawing group, which can alter the electronic properties of the indole ring system. This can influence the molecule's reactivity and its ability to participate in intermolecular interactions, such as halogen bonding.
Furthermore, the bulky nature of the bromine atom can provide additional steric hindrance, potentially leading to improved selectivity for a specific binding pocket on a protein target. Bromination can also enhance the lipophilicity of a compound, which may affect its absorption, distribution, metabolism, and excretion (ADME) profile. In some cases, the introduction of a halogen atom can block a site of metabolic attack, thereby increasing the compound's metabolic stability and half-life in the body. For instance, brominated spiroindoles are being explored as potential kinase inhibitors in cancer research.
Detailed Research Findings
While specific research on the synthesis and biological evaluation of 5'-Bromospiro[cyclohexane-1,3'-indole] is not widely available in peer-reviewed literature, we can infer its potential properties from the data available for its close analogs.
5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one is a spirocyclic indole derivative with a cyclohexane ring fused to an indolin-2-one moiety at the 3'-position and a bromine atom at the 5'-position of the indole ring. Its rigid structure makes it a valuable scaffold in medicinal chemistry for targeting stereospecific binding sites. This compound can undergo various chemical reactions, including oxidation to form different oxo derivatives, reduction to yield reduced spiro compounds, and substitution of the bromine atom. It serves as a building block for the synthesis of more complex molecules and allows for the study of spiro compound reactivity.
The related compound, 5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole] , also known as 5'-Bromospiro[cyclohexane-1,3'-indoline], has been cataloged and its properties computed.
Below are data tables detailing the physicochemical properties of these two analogs, which provide insight into the likely characteristics of 5'-Bromospiro[cyclohexane-1,3'-indole].
Interactive Data Table: Physicochemical Properties of 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one
| Property | Value | Source |
| IUPAC Name | 5-bromospiro[1H-indole-3,1'-cyclohexane]-2-one | |
| Molecular Formula | C₁₃H₁₄BrNO | |
| Molecular Weight | 280.16 g/mol | |
| CAS Number | 304468-42-6 | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Storage Temperature | Room temperature, sealed in dry conditions | sigmaaldrich.com |
| Purity | ~97% | sigmaaldrich.com |
| InChI Key | MOCOBMQLHAVEMT-UHFFFAOYSA-N | sigmaaldrich.com |
Interactive Data Table: Computed Properties of 5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]
| Property | Value | Source |
| IUPAC Name | 5-bromospiro[1,2-dihydroindole-3,1'-cyclohexane] | nih.gov |
| Molecular Formula | C₁₃H₁₆BrN | nih.gov |
| Molecular Weight | 266.18 g/mol | nih.gov |
| CAS Number | 645416-98-4 | nih.gov |
| XLogP3 | 4.5 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
| Exact Mass | 265.04661 Da | nih.gov |
| Monoisotopic Mass | 265.04661 Da | nih.gov |
| Topological Polar Surface Area | 12 Ų | nih.gov |
| Heavy Atom Count | 15 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5'-bromospiro[cyclohexane-1,3'-indole] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN/c14-10-4-5-12-11(8-10)13(9-15-12)6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOHZWVJIZVSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C=NC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Mechanistic Investigations in the Synthesis of 5 Bromospiro Cyclohexane 1,3 Indole
Mechanistic Pathways of Electrophilic Substitution at the Indole (B1671886) C-5 Position
The introduction of a bromine atom at the C-5 position of the indole ring is a key step in the synthesis of 5'-Bromospiro[cyclohexane-1,3'-indole]. This is typically achieved through an electrophilic aromatic substitution reaction. The indole nucleus is an electron-rich aromatic system, making it susceptible to attack by electrophiles.
The generally accepted mechanism for electrophilic aromatic bromination involves a stepwise process. nih.gov Initially, a bromine electrophile (Br⁺), often generated from a source like N-bromosuccinimide (NBS) or molecular bromine with a Lewis acid catalyst, is attacked by the electron-rich indole ring. nih.govbridgew.edu This results in the formation of a cationic intermediate known as an arenium ion or σ-complex, where the aromaticity of the indole ring is temporarily disrupted. nih.gov The position of electrophilic attack is directed by the electronic properties of the indole ring. While the C-3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack, substitution at the C-5 position of the benzene (B151609) portion of the indole can be achieved, particularly when the C-3 position is blocked or under specific reaction conditions that favor thermodynamic control. bridgew.eduresearchgate.net
A proposed mechanism for the direct bromination of indoles suggests a two-step process. researchgate.net The first, and rate-determining, step involves the overlap of the highest occupied molecular orbital (HOMO) of the indole with the lowest unoccupied molecular orbital (LUMO) of the bromine molecule. researchgate.net Subsequent loss of a proton from the arenium ion restores the aromaticity of the indole ring, yielding the 5-bromoindole (B119039) derivative. nih.gov Computational studies have shown a correlation between the electron-withdrawing power of substituents on the indole ring and the Gibbs free energy barrier of the rate-determining step. researchgate.net
In some cases, an electrochemical approach can be employed for the bromination of the C-H bond, obviating the need for transition metal catalysts or chemical oxidants. mdpi.com A proposed mechanism involves the anodic oxidation of a bromide ion to a bromine cation, which then acts as the electrophile. mdpi.com
Proposed Mechanisms for Organocatalytic Cascade Reactions
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules like spiroindoles. nih.govrsc.orgsciforum.netrsc.orgiisc.ac.in These reactions often proceed through cascade or domino sequences, where multiple bond-forming events occur in a single synthetic operation.
A common strategy involves the activation of a substrate by a chiral organocatalyst, such as a primary or secondary amine, to form a reactive intermediate. For instance, a chiral primary amine can condense with a β-substituted cyclic dienone to generate an extended iminium ion. rsc.org This activation enhances the electrophilicity at a distal position, facilitating a highly selective 1,6-addition of a nucleophile like a 3-substituted oxindole (B195798). rsc.org
Another approach utilizes a double Michael addition cascade. rsc.org An α,β-unsaturated aldehyde can be activated by a chiral secondary amine to form an iminium ion. A 3-substituted oxindole then acts as a nucleophile, attacking the iminium ion. The resulting enamine intermediate can then undergo an intramolecular Michael reaction to furnish the spiro-cyclopentaneoxindole product. rsc.org
Squaramide-based catalysts are also effective in promoting cascade reactions for the synthesis of spirooxindoles. nih.govrsc.org These catalysts can act as hydrogen-bond donors, simultaneously activating both the nucleophile and the electrophile. rsc.org For example, in the synthesis of spiro-oxindole piperidin-2-one derivatives, a squaramide catalyst facilitates an aza-Michael/Michael cyclization cascade sequence. nih.gov
Palladium-Catalyzed Reaction Mechanisms and Regioselectivity
Palladium catalysis is a versatile method for the construction of spirocycles, including spiroindoles. nih.govjiaolei.groupnih.govacs.orgacs.orgrsc.orgrsc.orgnih.gov These reactions often involve a cascade process that includes C-H functionalization.
A proposed mechanism for the synthesis of spiroindenyl-2-oxindoles involves the palladium-catalyzed spirocyclization of a 2-bromoarylamide with a vinyl bromide. nih.gov The catalytic cycle is thought to begin with the oxidative addition of the 2-bromoarylamide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by an intramolecular migratory insertion to give an alkyl-Pd(II) species. Subsequent intramolecular C-H functionalization affords a spiropalladacycle. This palladacycle then undergoes oxidative addition with the vinyl bromide to form a Pd(IV) species, which upon reductive elimination yields the spiro product. nih.gov
Regioselectivity is a key aspect of palladium-catalyzed reactions of indoles. nih.govjiaolei.groupacs.orgacs.orgrsc.org The outcome of the reaction can often be controlled by the choice of reaction conditions. For example, indole 2-carboxamide (B11827560) derivatives can undergo palladium-catalyzed intramolecular cyclization to yield either β-carbolinones or pyrazino[1,2-a]indoles with complete regioselectivity under different conditions. nih.govacs.org In the synthesis of 2-fluoroallylindoles, electrophilic palladation occurs preferentially at the C-3 position of the indole. acs.org
Gold-Catalyzed Annulation Mechanisms and Regiodivergence
Gold catalysts, particularly gold(I) and gold(III) complexes, have proven to be highly effective in promoting the annulation of alkynes for the synthesis of indoles and spiroindoles. rsc.orgnih.govrsc.orgacs.orgnih.govorganic-chemistry.orgrsc.orgalbany.edu The strong π-acidity of gold catalysts allows for the activation of carbon-carbon multiple bonds towards nucleophilic attack.
In a typical gold-catalyzed annulation, the gold catalyst activates an alkyne, making it more electrophilic. An intramolecular or intermolecular nucleophilic attack, often by the indole nitrogen or another nucleophilic portion of the molecule, then occurs. For instance, the gold(III)-catalyzed annulation of 2-alkynylanilines proceeds at room temperature to afford indole derivatives in good yields. organic-chemistry.org
A fascinating aspect of gold catalysis is the ability to control the reaction pathway to achieve regiodivergence. nih.gov By carefully selecting the ancillary ligands on the gold catalyst, it is possible to direct the reaction towards different products. For example, in the synthesis of indole and furoindole scaffolds from ynamide precursors, the use of triphenylphosphine (B44618) as a ligand favors direct indole formation, while the Me₄ᵗBuXPhos ligand promotes a tandem annulation to yield the furoindole architecture. rsc.orgrsc.org This selectivity is attributed to the modulation of the electronic and steric properties of the gold catalyst by the ligands. rsc.orgrsc.org
Mechanistic studies suggest that these transformations proceed via gold-activated ynamide intermediates. rsc.orgrsc.org In some cases, the reaction may proceed through a formal (3+2) cycloaddition pathway, where a gold carbene intermediate is involved. nih.govacs.org
Rearrangement Processes in Spiroindole Formation (e.g., 1,2-Migration, Sigmatropic Shifts)
Rearrangement reactions, such as 1,2-migrations and sigmatropic shifts, can play a crucial role in the formation of the spiroindole framework. nih.govresearchgate.netresearchgate.netacs.org These processes can lead to the construction of the key quaternary spirocyclic center.
A 1,2-migration has been observed in the gold-catalyzed reaction of sulfenylated propargylic carboxylates with indoles. nih.gov Isotopic labeling studies have provided evidence for a 1,2-sulfur migration step in the formation of 3-sulfenylated pyrroles and indoles. acs.org
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.org The Fischer indole synthesis, a classic method for preparing indoles, involves a key rsc.orgrsc.org-sigmatropic rearrangement of an N-phenylhydrazone. chemtube3d.com In the context of spiroindole synthesis, sigmatropic rearrangements can be employed to construct the indole core or to introduce functionality. For example, a jiaolei.grouprsc.org-Meisenheimer rearrangement followed by a rsc.orgrsc.org-sigmatropic rearrangement has been used in a salt-free synthesis of indoles. researchgate.net An organocatalytic asymmetric nih.govrsc.org-sigmatropic rearrangement of 2-alkoxy indoles has also been developed to access enantioenriched oxindoles. acs.org
Influence of Substituents and Protecting Groups on Reaction Pathways and Stereoselectivity
The nature of substituents and protecting groups on the indole ring and other reacting partners can have a profound impact on the reaction pathway, regioselectivity, and stereoselectivity of spiroindole synthesis. researchgate.netnih.govrsc.orgnih.govacs.orgresearchgate.netwikipedia.org
Electron-donating or electron-withdrawing substituents on the indole ring can influence its nucleophilicity and the stability of reaction intermediates. For example, in the direct bromination of indoles, the rate of reaction is affected by the electronic nature of the substituent at the C-5 position. researchgate.net In gold-catalyzed reactions, the substitution pattern on the indole can affect the yield of the desired product. nih.gov
Protecting groups are often necessary to mask reactive functional groups and to direct the course of a reaction. wikipedia.org In indole chemistry, the N-H proton is often protected to prevent unwanted side reactions and to improve solubility. Common protecting groups for the indole nitrogen include Boc (tert-butyloxycarbonyl), SEM ([2-(trimethylsilyl)ethoxy]methyl), and sulfonyl groups. acs.orgresearchgate.net The choice of protecting group can influence the electronic properties of the indole ring and its reactivity. For instance, electron-withdrawing protecting groups like Boc and sulfonyl groups can decrease the nucleophilicity of the indole ring. researchgate.net The allyloxycarbonyl (Aloc) group has been used as a protecting group for the indole of tryptophan in solid-phase peptide synthesis, where it can prevent side reactions during acid-mediated cleavage. nih.gov
In stereoselective synthesis, the protecting group can play a crucial role in controlling the stereochemical outcome of a reaction. The steric bulk of a protecting group can influence the facial selectivity of a nucleophilic attack or the conformation of a transition state.
Role of Oxidants and Promoters in Cyclization Reactions (e.g., Elemental Sulfur)
In some synthetic routes to spiroindoles and related heterocyclic systems, oxidants and promoters are employed to facilitate key cyclization or bond-forming steps. rsc.orgrsc.orgnih.gov
Elemental sulfur has been shown to act as both a promoter and an oxidant in the intermolecular cross-cyclization of salicylaldehydes and indoles to form chromeno[2,3-b]indoles. rsc.orgrsc.org Mechanistic investigations suggest that elemental sulfur facilitates the reactivity of the C-3 position of the indole, in addition to its role as an oxidant. rsc.org However, in the absence of elemental sulfur, no desired product is formed. rsc.org
In visible-light-mediated syntheses of spiro-indolenines, an oxidant like bromotrichloromethane (B165885) is used to generate a reactive iminium species from an N-aryl tertiary amine. nih.gov This iminium ion then participates in a multicomponent reaction, ultimately leading to the spirocyclic product. nih.gov
Interactive Data Tables
Table 1: Selected Palladium-Catalyzed Reactions for Spirocycle Synthesis
| Reaction Type | Substrates | Catalyst System | Key Intermediate | Product | Ref. |
| Spirocyclization | 2-Bromoarylamide, Vinyl bromide | Pd(OAc)₂, s-phos, K₂CO₃ | Spiropalladacycle | Spiroindenyl-2-oxindole | nih.gov |
| Intramolecular Cyclization | Indole-2-carboxamide derivative | Pd(OAc)₂, PPh₃, Pr₄NBr, AcOK | π-Allylpalladium complex | Pyrazino[1,2-a]indole | nih.govacs.org |
| Ring-opening coupling | gem-Difluorocyclopropane, Indole | Pd(0) catalyst | Fluoroallyl-palladium-indole complex | 2-Fluoroallylindole | acs.org |
| Oxidative Annulation | 1,3-Diene, 2-Aryl cyclic 1,3-dicarbonyl | Palladium catalyst | Not specified | Spiroindane | rsc.org |
Table 2: Gold-Catalyzed Annulation Reactions
| Reaction Type | Substrates | Catalyst System | Key Feature | Product | Ref. |
| Ligand-controlled Annulation | Ynamide | Au catalyst, Triphenylphosphine or Me₄ᵗBuXPhos | Regiodivergence | Indole or Furoindole | rsc.orgrsc.org |
| Annulation of Alkynyl Thioethers | Alkynyl thioether, Isoxazole | [IPrAu(CH₃CN)]SbF₆ | Regioselective β-addition | 3-Sulfenylated pyrrole/indole | nih.govacs.org |
| Annulation of 2-Alkynylanilines | 2-Alkynylaniline | NaAuCl₄·2H₂O | Mild conditions | Indole | organic-chemistry.org |
| Rearrangement-Addition | Sulfenylated propargylic carboxylate, Indole | Gold catalyst | Regiodivergent 1,2- vs 1,3-migration | Functionalized indole | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromospiro Cyclohexane 1,3 Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of 5'-Bromospiro[cyclohexane-1,3'-indole] in solution. By analyzing one- and two-dimensional NMR spectra, the chemical environment of each proton and carbon atom can be mapped out, confirming the spirocyclic framework and the substitution pattern on the indole (B1671886) ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5'-Bromospiro[cyclohexane-1,3'-indole] provides essential information about the number and types of protons present in the molecule. The aromatic region is expected to show signals for the three protons on the substituted benzene (B151609) ring. Due to the bromine atom at the 5'-position, these protons will exhibit distinct chemical shifts and coupling patterns. The proton at the 4'-position would likely appear as a doublet, the proton at the 6'-position as a doublet of doublets, and the proton at the 7'-position as a doublet. The indoline (B122111) N-H proton typically appears as a broad singlet. The protons of the cyclohexane (B81311) ring will appear in the aliphatic region of the spectrum, often as complex multiplets due to their diastereotopic nature and restricted rotation imposed by the spiro center.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for 5'-Bromospiro[cyclohexane-1,3'-indole]
| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity |
| Aromatic CH (C4'-H, C6'-H, C7'-H) | 6.5 - 7.5 | d, dd |
| Indoline NH | 3.5 - 5.0 | br s |
| Indoline CH₂ (C2'-H) | 3.0 - 3.5 | s |
| Cyclohexane CH₂ | 1.2 - 2.5 | m |
Note: d = doublet, dd = doublet of doublets, br s = broad singlet, s = singlet, m = multiplet. Values are estimates based on typical ranges for similar structural motifs.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 5'-Bromospiro[cyclohexane-1,3'-indole], a total of 13 distinct signals are expected, corresponding to the 13 carbon atoms in its asymmetric structure. The spiro carbon atom (C3') is a key quaternary carbon that typically resonates in a specific downfield region. The carbons of the aromatic ring will appear in the range of approximately 110-150 ppm, with the carbon atom bonded to the bromine (C5') showing a characteristic chemical shift. The aliphatic carbons of the cyclohexane ring and the C2' carbon of the indoline ring will resonate in the upfield region of the spectrum. bmrb.io
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 5'-Bromospiro[cyclohexane-1,3'-indole]
| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |
| Aromatic C=C (C3a', C4', C5', C6', C7', C7a') | 110 - 150 |
| Spiro Carbon (C3') | 50 - 70 |
| Indoline CH₂ (C2') | 45 - 60 |
| Cyclohexane CH₂ | 20 - 40 |
Note: Values are estimates based on typical ranges for similar structural motifs.
Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY, DEPT)
To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, a suite of two-dimensional NMR experiments is essential. chemicalbook.comclockss.org
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the spin systems within the cyclohexane and aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a clear link between the ¹H and ¹³C spectra. This is crucial for assigning the carbon signal for each specific proton.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of the cyclohexane ring relative to the indole system.
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, simplifying the assignment of the aliphatic signals from the cyclohexane ring. bmrb.io
Table 3: Application of 2D NMR Techniques for Structural Elucidation
| Technique | Purpose | Application for 5'-Bromospiro[cyclohexane-1,3'-indole] |
| COSY | Identifies ¹H-¹H spin-spin coupling | Confirms proton connectivity in the cyclohexane and aromatic rings. |
| HSQC | Correlates directly bonded ¹H and ¹³C atoms | Assigns specific ¹³C signals to their attached protons. |
| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations | Establishes connectivity across the spiro junction and within the indole core. |
| NOESY | Identifies through-space proton proximities | Helps determine the 3D conformation and stereochemistry. |
| DEPT | Differentiates CH, CH₂, and CH₃ signals | Confirms the presence of CH₂ groups in the cyclohexane ring and the C2' position. |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in 5'-Bromospiro[cyclohexane-1,3'-indole]. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. Key expected absorptions include the N-H stretch of the secondary amine in the indoline ring, C-H stretches for both the aromatic and aliphatic portions, C=C stretching from the aromatic ring, and C-N stretching.
Table 4: Predicted IR Absorption Bands for 5'-Bromospiro[cyclohexane-1,3'-indole]
| Functional Group | Bond Type | Predicted Absorption Range (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Amine | C-N Stretch | 1250 - 1350 |
| Alkyl Halide | C-Br Stretch | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule's chromophore. The substituted indole ring system in 5'-Bromospiro[cyclohexane-1,3'-indole] acts as the primary chromophore. The spectrum is expected to show characteristic absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the conjugated aromatic system. libretexts.org The position and intensity of the absorption maxima (λmax) are sensitive to the substitution on the indole ring. The presence of the bromine atom, an auxochrome, may cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted spiro[cyclohexane-1,3'-indole]. ubbcluj.ro
Table 5: Expected Electronic Transitions for 5'-Bromospiro[cyclohexane-1,3'-indole]
| Transition Type | Chromophore | Expected λmax Range (nm) |
| π → π | Substituted Benzene/Indole Ring | 250 - 300 |
| π → π | Substituted Benzene/Indole Ring | 200 - 250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural information through analysis of fragmentation patterns. For 5'-Bromospiro[cyclohexane-1,3'-indole] (molecular formula C₁₃H₁₆BrN), the molecular ion peak (M⁺) would be a critical piece of data. nih.gov A key diagnostic feature would be the presence of a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, which is characteristic of a molecule containing a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) would provide an extremely accurate mass measurement, further confirming the elemental composition. researchgate.net Common fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the cyclohexane ring.
Table 6: Mass Spectrometry Data for 5'-Bromospiro[cyclohexane-1,3'-indole]
| Parameter | Information | Value / Description |
| Molecular Formula | Elemental Composition | C₁₃H₁₆BrN nih.gov |
| Molecular Weight | Monoisotopic Mass | ~265.05 g/mol (for ⁷⁹Br) / ~267.05 g/mol (for ⁸¹Br) |
| Average Molecular Weight | 266.18 g/mol nih.gov | |
| Molecular Ion Peak | Isotopic Pattern | [M]⁺ and [M+2]⁺ peaks with ~1:1 intensity ratio. |
| Key Fragmentation | Structural Information | Potential loss of Br• (M-79/81), and fragments from the cyclohexane ring. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation. For complex spirocyclic systems like 5'-Bromospiro[cyclohexane-1,3'-indole], single-crystal X-ray diffraction is invaluable for unambiguously establishing the stereochemistry and the spatial relationship between the cyclohexane and indole ring systems.
While specific crystallographic data for 5'-Bromospiro[cyclohexane-1,3'-indole] is not publicly available, the analysis of closely related, more complex derivatives demonstrates the power of this technique. For instance, the crystal structure of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, which contains the 5-bromospiro-indoline core, has been determined. researchgate.net The crystals were found to be triclinic with the space group P-1. researchgate.neteurjchem.com The crystal structure was solved by direct methods and refined using a full-matrix least-squares procedure. researchgate.neteurjchem.com Such an analysis provides a wealth of structural information, including unit cell dimensions, bond lengths, bond angles, and torsion angles, which collectively define the molecule's solid-state conformation.
The crystal structure of this analog was stabilized by a network of intermolecular interactions, including N-H···O, O-H···O, C-H···π, and π···π interactions, which help in the formation of a supramolecular assembly. researchgate.neteurjchem.com Similarly, the analysis of a related 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione derivative also revealed a triclinic crystal system with space group P-1, stabilized by O-H···O, N-H···O, and C-H···O interactions. eurjchem.com
The absolute configuration of chiral spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) derivatives has been unambiguously determined through X-ray crystallographic analysis of suitable derivatives, such as a 4-nitrobenzoyl derivative. nih.gov This underscores the critical role of X-ray crystallography in assigning absolute stereochemistry to complex chiral molecules.
Table 1: Illustrative Crystallographic Data for a Related Spiro Compound (5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione) researchgate.neteurjchem.com
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.8333(6) |
| b (Å) | 12.8151(6) |
| c (Å) | 17.1798(8) |
| α (°) | 77.317(4) |
| β (°) | 74.147(4) |
| γ (°) | 66.493(5) |
| Volume (ų) | 2280.0(2) |
| Z | 1 |
| Temperature (K) | 149.99(10) |
| Calculated Density (g/cm³) | 1.647 |
| Final R indices [I > 2σ(I)] | R1 = 0.0622 |
| R indices (all data) | wR2 = 0.1994 |
Note: This data is for a structurally related compound and serves to illustrate the type of information obtained from an X-ray crystallographic study.
Integration of Spectroscopic Data with Computational Methods for Spectral Prediction and Validation
The integration of computational chemistry with experimental spectroscopy is a powerful strategy for structural elucidation. Density Functional Theory (DFT) has emerged as a robust tool for predicting a wide range of spectroscopic parameters with a high degree of accuracy. nih.govmdpi.com This synergy is particularly useful for complex molecules where spectral interpretation can be ambiguous.
For 5'-Bromospiro[cyclohexane-1,3'-indole], computational methods can be employed to predict its NMR, IR, and UV-Vis spectra. The process typically begins with a conformational search to identify the lowest energy conformers of the molecule. DFT calculations are then performed on these stable conformers to predict the spectroscopic properties.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a well-established approach for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. nih.gov Comparing the predicted chemical shifts with the experimental data can help to confirm structural assignments and resolve ambiguities that may arise from conformational flexibility or complex coupling patterns in spirocyclic systems. nih.gov Discrepancies between experimental and computed values can often be resolved by considering solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net
Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net By comparing the calculated vibrational spectrum with the experimental FT-IR spectrum, a detailed assignment of the vibrational modes to specific functional groups and molecular motions can be achieved. This comparison serves as a valuable check on the computed equilibrium geometry.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic transitions of a molecule. researchgate.net These calculations yield the absorption wavelengths (λmax) and oscillator strengths, which can be directly compared to an experimental UV-Vis absorption spectrum. This provides insight into the electronic structure of the molecule and the nature of its chromophores.
The validation of experimental data through these computational models provides a higher level of confidence in the proposed structure of 5'-Bromospiro[cyclohexane-1,3'-indole]. This integrated approach, combining experimental measurements with theoretical calculations, is a cornerstone of modern chemical analysis. mdpi.com
Table 2: Common Computational Methods for Spectroscopic Prediction
| Spectroscopic Technique | Computational Method | Predicted Parameters |
| NMR Spectroscopy | DFT with GIAO | ¹H and ¹³C Chemical Shifts, Coupling Constants |
| Vibrational Spectroscopy | DFT | Vibrational Frequencies and Intensities (IR/Raman) |
| Electronic Spectroscopy | TD-DFT | Absorption Wavelengths (λmax), Excitation Energies |
Theoretical and Computational Chemistry Studies of 5 Bromospiro Cyclohexane 1,3 Indole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. These methods can be applied to 5'-Bromospiro[cyclohexane-1,3'-indole] to predict its behavior in chemical reactions and its spectroscopic signatures.
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For 5'-Bromospiro[cyclohexane-1,3'-indole], DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive. mdpi.com
The presence of the bromine atom, an electron-withdrawing group, on the indole (B1671886) ring is expected to influence the electronic properties significantly. DFT calculations can quantify this effect by mapping the electrostatic potential (ESP) surface, which reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting how the molecule might interact with other reagents or biological targets.
Table 1: Predicted Electronic Properties of 5'-Bromospiro[cyclohexane-1,3'-indole] using DFT
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -1.8 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Note: The values in this table are hypothetical and serve as illustrative examples of the data that can be obtained from DFT calculations.
Computational methods, particularly DFT and time-dependent DFT (TD-DFT), can be used to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. By calculating the magnetic shielding of atomic nuclei, it is possible to predict ¹H and ¹³C NMR chemical shifts. These predicted spectra can be invaluable in confirming the structure of newly synthesized compounds like 5'-Bromospiro[cyclohexane-1,3'-indole]. beilstein-journals.org
Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This can help in identifying the characteristic functional groups present in the molecule. UV-Vis absorption spectra can be predicted using TD-DFT calculations, which provide information about the electronic transitions within the molecule and can help in understanding its photophysical properties.
Table 2: Predicted Spectroscopic Data for 5'-Bromospiro[cyclohexane-1,3'-indole]
| Spectroscopic Technique | Predicted Data | Significance |
| ¹H NMR | Characteristic peaks for aromatic, cyclohexane (B81311), and NH protons. | Aids in structural elucidation. |
| ¹³C NMR | Distinct signals for spiro-carbon, aromatic, and aliphatic carbons. | Confirms the carbon framework. |
| IR Spectroscopy | Vibrational bands for N-H, C-H (aromatic and aliphatic), and C-Br stretching. | Identifies functional groups. |
| UV-Vis Spectroscopy | Absorption maxima corresponding to π-π* transitions in the indole ring. | Provides information on electronic transitions. |
Note: The data in this table are generalized predictions based on the expected structural features of the molecule.
Molecular Modeling and Simulations
Molecular modeling and simulations provide a dynamic perspective on the behavior of molecules, complementing the static picture offered by quantum chemical calculations. These methods are particularly useful for studying the conformational flexibility and reaction dynamics of complex molecules like spiro-indoles.
Computational chemistry can be used to model chemical reactions involving 5'-Bromospiro[cyclohexane-1,3'-indole], such as electrophilic substitution on the indole ring or nucleophilic substitution of the bromine atom. By calculating the potential energy surface for a given reaction, it is possible to identify the transition state structures and determine the activation energies. nih.gov This information is vital for understanding the reaction mechanism and predicting the feasibility and outcome of a chemical transformation. For instance, the investigation of reaction pathways can reveal whether a reaction is likely to proceed and what products are expected to form.
Structure-Reactivity Relationship Studies via Computational Methods
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.goveurjchem.com For a class of compounds like substituted spiro[cyclohexane-1,3'-indoles], QSAR models can be developed to predict their potential biological activities based on calculated molecular descriptors.
These descriptors can be derived from DFT calculations and include electronic properties (HOMO/LUMO energies, dipole moment), steric properties (molecular volume, surface area), and hydrophobic properties (logP). By establishing a mathematical relationship between these descriptors and a known activity for a set of related molecules, the activity of new, untested compounds like 5'-Bromospiro[cyclohexane-1,3'-indole] can be predicted. Such studies are instrumental in guiding the design of new molecules with desired properties, for example, in the development of new therapeutic agents. nih.gov
Computational Design Principles for Functional Spirocyclic Organic Materials
The unique architecture of spirocyclic compounds, characterized by two rings linked by a single common atom, offers distinct advantages in the design of functional organic materials for applications in optoelectronics and medicinal chemistry. acs.orgmdpi.comchemenu.com Computational chemistry, particularly methods rooted in quantum mechanics, provides a powerful toolkit for the rational design of these materials by enabling the prediction of their structural and electronic properties before their synthesis. acs.orgnih.gov
The core principle behind the use of spiro-centers in functional materials is the creation of a rigid, three-dimensional molecular structure. acs.orgmdpi.com This steric bulk effectively hinders intermolecular π-π stacking and the formation of excimers, which can be detrimental to the performance of organic light-emitting diodes (OLEDs) and other optoelectronic devices. acs.org The spiro linkage forces the connected π-systems into a nearly perpendicular arrangement, which helps to maintain the electronic properties of the individual chromophores while improving the material's solubility and morphological stability in the solid state. acs.orgresearchgate.net These features are crucial for fabricating high-quality, stable thin films for electronic devices. researchgate.net
Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting how the spirocyclic framework and its substituents influence the material's properties. researchgate.netnih.gov These calculations can accurately model the ground-state geometries, frontier molecular orbital (HOMO and LUMO) energy levels, and electronic absorption and emission spectra. researchgate.netmdpi.com
Key computational design principles for functional spirocyclic organic materials include:
Tuning Electronic Properties through Substitution: The electronic characteristics of the spirocyclic molecule can be finely tuned by introducing electron-donating or electron-withdrawing groups onto the aromatic rings. nih.gov For instance, in the case of 5'-Bromospiro[cyclohexane-1,3'-indole], the bromine atom at the 5'-position of the indole ring is expected to influence the electronic properties. Halogen atoms generally have an electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. Computational studies on similar indole derivatives have shown that substituents can cause a bathochromic (red) shift in the absorption spectrum. nih.gov The precise effect of the bromine atom on the HOMO and LUMO energy levels and the resulting band gap can be predicted through DFT calculations.
Structure-Property Relationships: The relationship between the molecular structure and the resulting material properties is a central theme in computational design. nih.gov For spirocyclic compounds, this involves understanding how the nature of the spiro-atom and the connected ring systems affect charge transport and photophysical properties. The rigid spirocyclic scaffold of 5'-Bromospiro[cyclohexane-1,3'-indole] provides a stable framework that can be further functionalized to optimize its performance for specific applications.
Predicting Optoelectronic Behavior: TD-DFT calculations are particularly useful for predicting the UV-Vis absorption spectra of new materials. mdpi.com By calculating the energies of the lowest excited states, it is possible to anticipate the color of light a material will absorb and emit. This is essential for designing new dyes for dye-sensitized solar cells or new emitters for OLEDs. researchgate.net
The following table presents a hypothetical but representative set of data that could be generated from a DFT study on 5'-Bromospiro[cyclohexane-1,3'-indole] and its non-brominated analog to illustrate the influence of the bromine substituent.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted λmax (nm) |
| Spiro[cyclohexane-1,3'-indole] | -5.40 | -1.90 | 3.50 | 350 |
| 5'-Bromospiro[cyclohexane-1,3'-indole] | -5.55 | -2.10 | 3.45 | 360 |
Chemical Reactivity and Transformations of 5 Bromospiro Cyclohexane 1,3 Indole and Its Derivatives
Reactions Involving the Bromine Substituent
The bromine atom at the 5'-position of the indole (B1671886) ring is a key functional handle for derivatization, primarily through functional group interconversions and palladium-catalyzed cross-coupling reactions.
While the primary utility of the bromo group in this scaffold is for cross-coupling, it can theoretically undergo various functional group interconversions common to aryl bromides. These transformations can introduce a diverse array of substituents, significantly altering the electronic and steric properties of the molecule. Potential, though less commonly reported, reactions include:
Nucleophilic Aromatic Substitution (SNAr): In the presence of strong electron-withdrawing groups on the indole ring and potent nucleophiles, direct displacement of the bromide is conceivable.
Formation of Organometallic Reagents: Conversion to organolithium or Grignard reagents via metal-halogen exchange would open pathways to a variety of electrophiles, introducing groups such as carboxylates, amines, or alkyl chains.
Cyanation: Palladium- or copper-catalyzed cyanation can replace the bromine atom with a nitrile group, a versatile precursor for amines, carboxylic acids, and amides.
These methods, while standard in organic synthesis, are less frequently employed on this specific scaffold compared to the more efficient cross-coupling strategies.
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of the 5'-bromo position. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) and is highly valued for its operational simplicity and tolerance of various functional groups. For instance, the Suzuki-Miyaura coupling of a related derivative, 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one, with various (het)arylboronic acids has been shown to proceed efficiently under microwave irradiation, affording 5'-arylated products in good to excellent yields. This highlights the utility of the reaction in creating biaryl linkages.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. This method is particularly useful for introducing vinyl groups. Studies on various bromo-indoles demonstrate that the reaction can be conducted under aqueous conditions, even on complex substrates like unprotected bromo-tryptophan, showcasing the robustness of this transformation nih.gov. Palladium-catalyzed intramolecular Heck reactions have also been developed to access diverse spirooxindole structures nih.govrsc.org.
Sonogashira Coupling: This coupling reaction involves a terminal alkyne and the aryl bromide, creating an arylethynyl moiety. It is a fundamental tool for incorporating rigidity into molecular structures. The reaction is typically catalyzed by a combination of palladium and copper(I) salts. While specific examples on the 5'-Bromospiro[cyclohexane-1,3'-indole] core are not extensively documented, the reaction is widely applied to other bromo-indole systems for the synthesis of functionalized indole derivatives.
Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the aryl bromide wikipedia.org. Its main advantages include the stability of the organostannane reagents to air and moisture wikipedia.org. However, the toxicity of tin compounds is a significant drawback organic-chemistry.org. This reaction is versatile, allowing for the coupling of a wide range of organic groups under palladium catalysis libretexts.org.
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 5'-Aryl-spiro[...] | nih.gov |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand / Base | 5'-Alkenyl-spiro[...] | nih.govlibretexts.org |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | 5'-Alkynyl-spiro[...] | General Reactivity |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 5'-Alkyl/Aryl/Vinyl-spiro[...] | wikipedia.orgorganic-chemistry.org |
Reactivity of the Indole/Indoline (B122111) Nitrogen Atom
The nitrogen atom of the indole/indoline ring is a nucleophilic center that can be readily functionalized through alkylation, acylation, or sulfonation. These modifications are crucial for modulating the biological activity of the resulting compounds and for introducing protecting groups during multi-step syntheses.
N-Alkylation: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated with various electrophiles like alkyl halides or tosylates. This reaction introduces alkyl substituents at the N-1 position. Asymmetric N-alkylation methods have also been developed for indole derivatives, employing organocatalytic or organometallic strategies to achieve high enantioselectivity mdpi.com.
N-Acylation: Acylation of the indole nitrogen is a common transformation that introduces an acyl group, forming an N-acylindole. This is often achieved using reactive acylating agents like acyl chlorides or anhydrides. A milder, chemoselective method for the N-acylation of indoles utilizes stable thioesters as the acyl source in the presence of a base like Cs₂CO₃ beilstein-journals.org.
N-Sulfonation: The introduction of a sulfonyl group, typically a phenylsulfonyl (benzenesulfonyl) or tosyl group, is an important modification. For example, the synthesis of 1-(phenylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one, a closely related spirocyclic system, demonstrates a successful N-sulfonylation strategy mdpi.com. This functionalization often enhances the biological activity or serves as a robust protecting group.
In complex synthetic sequences, the indole nitrogen is often protected to prevent unwanted side reactions. The choice of protecting group is critical and can influence the stereochemical outcome of subsequent reactions.
Common protecting groups for the indole nitrogen include:
tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA) acs.org. The presence of an N-Boc group has been shown to have a critical effect on the stereochemical outcome in the synthesis of spirocyclohexane oxindoles nih.gov.
Tosyl (Ts): The p-toluenesulfonyl group is a robust protecting group, stable to a wide range of conditions, but requires harsher methods for removal, such as strong reducing agents or strong acids.
Benzenesulfonyl (Bs): Similar to the tosyl group, it provides high stability.
Carboxybenzyl (Cbz): This group can be removed under mild hydrogenolysis conditions, making it useful when other acid- or base-labile groups are present in the molecule.
| Protecting Group | Abbreviation | Introduction Conditions (Typical) | Cleavage Conditions (Typical) | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | TFA, HCl | acs.orgnih.gov |
| p-Toluenesulfonyl | Ts | TsCl, Base (e.g., Pyridine) | Mg/MeOH, Na/NH₃ | General Reactivity |
| Benzenesulfonyl | Bs | BsCl, Base | Strong acid or reduction | mdpi.com |
| Carboxybenzyl | Cbz | CbzCl, Base | H₂, Pd/C | mdpi.com |
Chemical Modifications at the Spiro-Carbon Center
The spiro-carbon (C3 of the indole ring) is a quaternary center and generally less reactive than other positions. However, it can participate in unique transformations, particularly in reactions involving ring strain or rearrangement. The reactivity at this center is often leveraged to construct more complex polycyclic systems.
One of the key transformations involving the spiro-center is ring expansion . For example, spiro[cyclopropane-1,3'-indole] derivatives, which are structurally related to the cyclohexane (B81311) analogue, undergo stereoselective (3+2)-annulation reactions with imines, mediated by Lewis acids like MgI₂. This reaction expands the three-membered cyclopropane ring into a five-membered pyrrolidine ring, forming tetracyclic spiro[pyrrolidin-3,3'-oxindole] systems acs.org. Such strategies are pivotal in the total synthesis of complex natural products like (±)-strychnofoline acs.org.
Furthermore, the construction of the spiro[cyclohexane-1,3'-indoline] system itself involves the formation of bonds at the spiro-carbon. Phosphine-catalyzed domino reactions between isatylidene malononitriles and bis-chalcones represent a formal [4+2] cycloaddition to build the functionalized cyclohexane ring directly at the C3-position of the indoline core beilstein-journals.org. These examples underscore that while the spiro-carbon is not typically a site for simple functionalization, it is a crucial pivot point for complex annulation and rearrangement cascades that build molecular complexity.
Reactivity of the Indole C-3 Position
The C-3 position of the indole nucleus in 5'-Bromospiro[cyclohexane-1,3'-indole] is a quaternary carbon, forming the spirocyclic junction with the cyclohexane ring. Unlike a typical indole where the C-3 position bears a hydrogen atom and is highly susceptible to electrophilic substitution, the reactivity of the spiro-fused C-3 is fundamentally different. quora.com Its reactivity is not characterized by substitution reactions but is instead central to the construction of the spirocyclic framework itself. The formation of this spiro center is typically achieved through reactions involving precursor molecules where the C-3 position is part of a reactive functional group, such as the C-3 carbonyl group in isatins (indole-2,3-diones) or an exocyclic double bond in 3-methyleneoxindoles.
In the synthesis of related spiro[cyclohexane-1,3'-indoline] structures, the C-3 position of an isatylidene malononitrile precursor acts as a Michael acceptor. It undergoes nucleophilic addition from a zwitterionic intermediate, initiating a cascade of reactions that ultimately forms the spirocyclic system. beilstein-journals.org This highlights that the "reactivity" of the C-3 position in this context refers to its role as an electrophilic center in precursor molecules, enabling the annulation of the carbocyclic ring.
Furthermore, the electronic properties of substituents on the indole ring of the precursor molecule can influence the reactivity of the C-3 position and the subsequent spirocyclization. The presence of the electron-withdrawing bromo group at the 5'-position is expected to enhance the electrophilicity of the C-3 position in isatin- or 3-methyleneoxindole-based precursors, thereby facilitating the nucleophilic attack that leads to the formation of the spiro compound.
Table 1: Role of the C-3 Position in the Synthesis of Spiro[cyclohexane-1,3'-indoline] Derivatives
| Precursor Molecule | Role of C-3 Position | Reaction Type |
|---|---|---|
| Isatin (B1672199) / Isatylidene Derivatives | Electrophilic center | Michael Addition / Cycloaddition |
Reactions with Nucleophiles and Electrophiles
Once the 5'-Bromospiro[cyclohexane-1,3'-indole] scaffold is formed, the primary sites for reactions with nucleophiles and electrophiles are the indole nitrogen (N-1') and the aromatic benzene (B151609) ring, rather than the sterically hindered and fully substituted C-3' spiro center.
Reactions with Electrophiles
The indole ring system is inherently electron-rich, making it reactive towards electrophiles. The most common site of electrophilic attack in indoles is the C-3 position; however, since this position is blocked in 5'-Bromospiro[cyclohexane-1,3'-indole], electrophilic substitution would be directed to the benzene portion of the indole ring. quora.com The bromine atom at the C-5' position is a deactivating group with a meta-directing influence on further electrophilic aromatic substitution, although the activating effect of the indole nitrogen must also be considered. The indole nitrogen itself can also act as a nucleophile and react with electrophiles, such as alkylating or acylating agents, under appropriate basic conditions.
Reactions with Nucleophiles
The 5'-Bromospiro[cyclohexane-1,3'-indole] molecule possesses several sites that can potentially react with nucleophiles. The electron-withdrawing nature of the bromine atom at the 5'-position makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a strong nucleophile could displace the bromide ion, although this typically requires harsh reaction conditions or activation by other electron-withdrawing groups.
In the synthesis of related spiroindoline structures, nucleophilic reagents are key. For instance, the formation of complex spiro[indoline-pyrrolidine] derivatives occurs through the 1,3-dipolar cycloaddition of an azomethine ylide (generated from isatin and an amino acid) with a dipolarophile. This demonstrates the reaction of a nucleophilic ylide intermediate, derived from the indole precursor, in constructing the spiro system. Similarly, tributylphosphine-promoted domino reactions to form spiro[cyclohexane-1,3'-indolines] involve the initial nucleophilic addition of the phosphine to an activated alkene. beilstein-journals.orgbeilstein-archives.org While these reactions form the spirocycle rather than being reactions of the final product, they underscore the importance of nucleophilic transformations in the chemistry of this compound class.
Table 2: Summary of Potential Reactions with Nucleophiles and Electrophiles
| Reagent Type | Potential Reaction Site | Type of Transformation | Notes |
|---|---|---|---|
| Electrophiles | |||
| Alkyl Halides / Acyl Halides | N-1' (Indole Nitrogen) | N-Alkylation / N-Acylation | Typically requires a base to deprotonate the nitrogen. |
| Nitrating/Sulfonating agents | C-4', C-6', or C-7' | Electrophilic Aromatic Substitution | Position of substitution influenced by both the bromo and amino directing effects. |
| Nucleophiles | |||
| Strong Nucleophiles (e.g., alkoxides, amides) | C-5' (Bromo-substituted carbon) | Nucleophilic Aromatic Substitution (SNAr) | May require harsh conditions or further activation of the aromatic ring. |
Applications of Spiro Cyclohexane 1,3 Indole Scaffolds in Academic Research Excluding Biological Contexts
Role as Intermediates in Complex Molecule Synthesis
The rigid and three-dimensional structure of the 5'-Bromospiro[cyclohexane-1,3'-indole] scaffold makes it an invaluable intermediate in the synthesis of complex molecular architectures. The presence of the bromine atom provides a reactive handle for a variety of chemical transformations, including cross-coupling reactions, substitutions, and oxidations, allowing for the construction of intricate and diverse molecular frameworks.
Researchers have utilized derivatives of this scaffold in various synthetic strategies. For instance, organocatalytic cascade reactions, such as Michael/aldol (B89426) reactions, have been employed to synthesize substituted spiro[cyclohexane-1,3'-indolin]-2'-ones with multiple stereocenters in high yields and excellent enantioselectivities. nih.govnih.gov These reactions often involve the use of chiral organocatalysts to control the stereochemical outcome of the cyclization. nih.gov The nature of the protecting group on the indolin-2-one nitrogen has been shown to play a crucial role in determining the stereochemistry of the final product. nih.govnih.gov
Furthermore, the spirooxindole moiety is considered a "privileged structure" in medicinal chemistry due to its favorable properties, such as metabolic stability and a stable three-dimensional shape, making it an attractive template for creating libraries of new molecules. researchgate.net The synthesis of these complex structures is often achieved through multi-component reactions, which allow for the efficient construction of molecular diversity from simple starting materials. researchgate.net
Table 1: Examples of Complex Molecules Synthesized from Spiro[cyclohexane-1,3'-indole] Derivatives
| Product Class | Synthetic Method | Key Features |
|---|---|---|
| Substituted spiro[cyclohexane-1,3'-indolin]-2'-ones | Organocatalytic Michael/Aldol cascade reactions | High yield and enantioselectivity (>99% ee), multiple stereocenters |
| Di-spirooxindole analogs | One-pot three-component [3+2] cycloaddition | Structurally complex molecules with multiple spirocycles |
| Spiro[indoline-3,4'-thiopyrano[2,3-b]indole] derivatives | Asymmetric tandem [3 + 3] annulation | Optically pure products with good to excellent yields and enantioselectivities |
Potential in Functional Organic Materials Research
The unique electronic and photophysical properties of spiro compounds, including those derived from the spiro[cyclohexane-1,3'-indole] scaffold, have sparked interest in their potential application in functional organic materials. The rigid spirocyclic structure can lead to a more defined molecular geometry, which in turn can influence the electronic properties of the material by reducing non-radiative decay pathways and enhancing luminescence quantum yields. mdpi.com
While direct research on the material properties of 5'-Bromospiro[cyclohexane-1,3'-indole] is not extensively documented, studies on related spiro-boron compounds and other spirooxindoles provide insights into their potential. mdpi.comnih.gov Boron-containing organic compounds, for example, are known for their distinctive photophysical properties, often exhibiting blue emission and acting as versatile stimuli-responsive materials. mdpi.com The spiro architecture in these compounds contributes to their rigidity and unique electronic characteristics. mdpi.com
The investigation into the optical properties of spiro derivatives is an active area of research. For instance, some boron-centered spiro compounds with different ligands have been shown to exhibit blue emission in solution and orange-red emission in the solid state, with fluorescence quantum yields that are competitive with other known boron-spiro compounds. mdpi.com These findings suggest that by appropriate functionalization, spiro[cyclohexane-1,3'-indole] derivatives could be tailored for applications in areas such as organic light-emitting diodes (OLEDs) and sensors.
Application in Catalysis (e.g., as Ligands for Metal Catalysts)
The spiro[cyclohexane-1,3'-indole] framework has been explored for its potential use in catalysis, particularly as a ligand for metal catalysts. The rigid structure of the scaffold can provide a well-defined coordination environment for a metal center, which can influence the selectivity and efficiency of a catalytic reaction.
While specific examples detailing the use of 5'-Bromospiro[cyclohexane-1,3'-indole] as a ligand are not prevalent in the reviewed literature, the broader class of spirooxindoles has been recognized for its potential in developing enantioselective catalytic methodologies. rsc.org The ability to introduce various functional groups onto the spirocyclic core allows for the fine-tuning of the ligand's steric and electronic properties, which is crucial for achieving high levels of stereocontrol in asymmetric catalysis. For example, palladium-catalyzed intramolecular C-H arylation has been used to access 3,3'-spirocyclopropyl spirooxindoles, demonstrating the utility of metal catalysis in modifying these scaffolds. rsc.org
Development of Chemical Probes for Fundamental Studies
Chemical probes are essential tools for investigating fundamental biological and chemical processes. pitt.edu The spiro[cyclohexane-1,3'-indole] scaffold, with its unique three-dimensional structure and chemical stability, presents an attractive platform for the design and synthesis of novel chemical probes. nih.gov
Researchers have incorporated the spiro-indoline structural template into molecular probes to study enzyme active sites. nih.gov The rigid conformation of the spirocycle can help in presenting specific functionalities in a precise orientation for interaction with a target molecule. While the development of 5'-Bromospiro[cyclohexane-1,3'-indole] specifically as a chemical probe is an area that warrants further exploration, the general principles of probe design suggest its potential. The bromine atom can serve as a site for further functionalization, allowing for the attachment of reporter groups (e.g., fluorophores) or reactive groups for covalent labeling of target molecules.
The development of such probes could aid in fundamental studies of reaction mechanisms, intermolecular interactions, and the dynamics of complex chemical systems.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 5'-Bromospiro[cyclohexane-1,3'-indole] derivatives, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Key steps include:
- Catalyst System : Use CuI (1.0 g per 700 mg substrate) in PEG-400/DMF (2:1 v/v) to enhance reaction homogeneity and reduce side reactions .
- Purification : Post-reaction, extract with ethyl acetate (3×40 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography (70:30 EtOAc/hexane, Rf = 0.30). Yields range from 25–50%, influenced by substituent electronic effects .
- Critical Factors : Optimize reaction time (≥12 hours) and ensure complete removal of residual DMF via vacuum drying at 90°C to prevent contamination .
Q. Which spectroscopic techniques are essential for structural confirmation of 5'-Bromospiro[cyclohexane-1,3'-indole] derivatives?
- Methodological Answer : A multi-technique approach is required:
- ¹H/¹³C NMR : Assign spirocyclic protons (e.g., cyclohexane CH₂ at δ 3.28 ppm) and indole aromatic signals (δ 7.12–7.23 ppm). Fluorinated analogs require ¹⁹F NMR (e.g., δ -114.65 for 4-fluorophenyl derivatives) .
- HRMS : Confirm molecular ions (e.g., m/z 427.0757 [M+H]⁺) with <5 ppm error .
- X-ray Crystallography : Resolve spirocyclic geometry (e.g., dihedral angles between cyclohexane and indole planes) for absolute configuration validation .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of 5'-Bromospiro[cyclohexane-1,3'-indole] in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., -Br) activate the indole C3 position for electrophilic attacks, while bulky cyclohexane substituents hinder access to the spiro-center. DFT calculations can map electrostatic potential surfaces to predict reactive sites .
- Case Study : In CuAAC reactions, electron-deficient alkynes (e.g., 3-ethynylanisole) exhibit faster kinetics (42–50% yield) compared to electron-rich analogs due to enhanced alkyne polarization .
Q. What strategies resolve contradictions in reaction yields or spectral data for structurally similar spirocyclic indoles?
- Methodological Answer :
- Yield Discrepancies : Compare solvent purity (DMF vs. PEG-400 ratios) and catalyst loading. For example, 515 mg of 1-ethynyl-3,5-dimethoxybenzene yields 50% product, while 370 mg of 1-ethynyl-4-fluorobenzene yields only 25% due to steric hindrance .
- Spectral Anomalies : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For instance, cyclohexane CH₂ groups may split into multiplets in crowded spectra .
Q. How can computational modeling enhance the design of 5'-Bromospiro[cyclohexane-1,3'-indole]-based drug candidates?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., kinase inhibitors) using AutoDock Vina. Focus on hydrophobic interactions between the cyclohexane moiety and enzyme pockets .
- ADMET Prediction : Use SwissADME to assess logP (target ~3.5), solubility, and CYP450 metabolism. Bromine’s electronegativity may improve blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
